molecular formula C30H36N8O4 B600851 Linagliptin N-Boc Impurity CAS No. 668273-75-4

Linagliptin N-Boc Impurity

货号 B600851
CAS 编号: 668273-75-4
分子量: 572.67
InChI 键: PQEIZFATTRGTNW-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linagliptin N-Boc Impurity is an impurity of Linagliptin . Linagliptin is a dipeptidyl peptidase-4 inhibitor with a hyperglycemic activity . It was approved for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .


Molecular Structure Analysis

The molecular formula of Linagliptin N-Boc Impurity is C30H36N8O4 . The IUPAC name is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate .


Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer .


Physical And Chemical Properties Analysis

The molecular weight of Linagliptin N-Boc Impurity is 572.67 . The InChI Key is PQEIZFATTRGTNW-HXUWFJFHSA-N .

科学研究应用

Identification and Quantification of Impurities

  • Detection of Degradation Products : Huang et al. (2018) identified an unknown degradation product (Impurity I) of linagliptin under acidic conditions. They used high-performance liquid chromatography (HPLC) and spectral data (MS, MS/MS, NMR, IR) for identification and mechanism analysis. This impurity, along with another process-related impurity (Impurity II), was quantified using a validated ultra-high performance liquid chromatography (UHPLC) method (Huang, Lu, Zhang, & Min, 2018).

  • Enantiomeric Impurity Determination : A capillary electrophoresis method was developed by Mai et al. (2020) for determining the enantiomeric impurity of linagliptin, using carboxymethyl-β-cyclodextrin as the chiral selector. This method offered quick and efficient separation of linagliptin enantiomers (Mai, Pham, Le, Nguyen, Nguyen, Kang, Mar, & Kim, 2020).

  • Stability Indicating Method Development : Jadhav et al. (2017) developed a stability-indicating reverse phase-HPLC method for linagliptin and metformin HCl tablets. They identified and synthesized specific impurities, contributing to a deeper understanding of linagliptin's degradation products (Jadhav, Reddy, Narayanan, & Bhosale, 2017).

Advanced Analytical Techniques

  • HILIC-UV Method for Impurity Determination : Al‐Sabti and Harbali (2020) developed a hydrophilic interaction liquid chromatography (HILIC) method combined with UV detection for quantifying the impurity 3-aminopyridine in linagliptin. This method demonstrated good sensitivity and specificity (Al‐Sabti & Harbali, 2020).

  • Characterization Using LC-MS/MS : A study by Yadav et al. (2020) utilized LC-MS/MS for the structural characterization of linagliptin degradation products and related impurities. This method provided insights into the impurities' formation pathways (Yadav, Dornala, Swain, Prabha, & Samanthula, 2020).

Impurity Synthesis and Characterization

  • Process-Related Impurity Synthesis : Huang et al. (2016) synthesized and characterized five new process-related impurities of linagliptin detected during its development, providing critical information for quality control (Huang, He, Wu, & Zhang, 2016).

Impurity Analysis in Pharmaceutical Formulations

安全和危害

As a pharmaceutical impurity, Linagliptin N-Boc Impurity should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . This will be useful for quality control and the validation of the analytical method in the manufacture of linagliptin .

属性

IUPAC Name

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099745
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linagliptin N-Boc Impurity

CAS RN

668273-75-4
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668273-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin N-boc impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINAGLIPTIN N-BOC IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linagliptin N-Boc Impurity
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linagliptin N-Boc Impurity
Reactant of Route 3
Reactant of Route 3
Linagliptin N-Boc Impurity
Reactant of Route 4
Reactant of Route 4
Linagliptin N-Boc Impurity
Reactant of Route 5
Reactant of Route 5
Linagliptin N-Boc Impurity
Reactant of Route 6
Reactant of Route 6
Linagliptin N-Boc Impurity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。